molecular formula C26H21ClO7 B357106 6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one CAS No. 622794-21-2

6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B357106
CAS No.: 622794-21-2
M. Wt: 480.9g/mol
InChI Key: WQWBQGCJWLNNHF-GATIEOLUSA-N
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Description

The compound “6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, trimethoxyphenyl, and benzofuran moieties, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through Wittig or Horner-Wadsworth-Emmons reactions to form the desired alkene linkage.

    Final Coupling and Cyclization: The final step may involve coupling reactions to attach the ethoxy and oxo groups, followed by cyclization to form the complete benzofuran structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or alkyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the chlorophenyl or trimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, R-OH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, benzofuran derivatives are often studied for their potential pharmacological activities. This compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of “6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
  • (2Z)-6-[2-(4-fluorophenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

Uniqueness

The uniqueness of “6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

622794-21-2

Molecular Formula

C26H21ClO7

Molecular Weight

480.9g/mol

IUPAC Name

(2Z)-6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C26H21ClO7/c1-30-21-13-24(32-3)23(31-2)10-16(21)11-25-26(29)19-9-8-18(12-22(19)34-25)33-14-20(28)15-4-6-17(27)7-5-15/h4-13H,14H2,1-3H3/b25-11-

InChI Key

WQWBQGCJWLNNHF-GATIEOLUSA-N

SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC)OC

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Cl)OC)OC

Origin of Product

United States

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